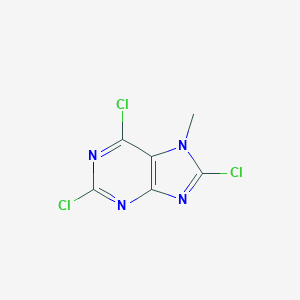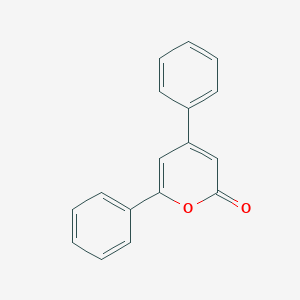
Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- has also been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- in lab experiments is its toxicity. It has been reported to be toxic to certain cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)-. One direction is to investigate its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action and its effects on various enzymes and signaling pathways. Additionally, it may be worthwhile to investigate the potential use of Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- as an antibacterial and antifungal agent.
Synthesemethoden
Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- can be synthesized by the reaction of 3-amino-2-pyridine and p-tolylmagnesium bromide in the presence of a palladium catalyst. This method has been reported to yield high purity products with good yields.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- has been extensively studied for its potential applications in various fields. It has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- has also been studied for its antibacterial and antifungal properties.
Eigenschaften
CAS-Nummer |
16019-80-0 |
|---|---|
Produktname |
Piperazine, 1-(3-amino-2-pyridyl)-4-(p-tolyl)- |
Molekularformel |
C16H20N4 |
Molekulargewicht |
268.36 g/mol |
IUPAC-Name |
2-[4-(4-methylphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N4/c1-13-4-6-14(7-5-13)19-9-11-20(12-10-19)16-15(17)3-2-8-18-16/h2-8H,9-12,17H2,1H3 |
InChI-Schlüssel |
VXYMPTYZSWLWHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)N |
Andere CAS-Nummern |
16019-80-0 |
Synonyme |
2-[4-(4-Methylphenyl)-1-piperazinyl]-3-pyridinamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



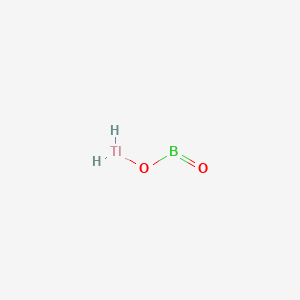
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
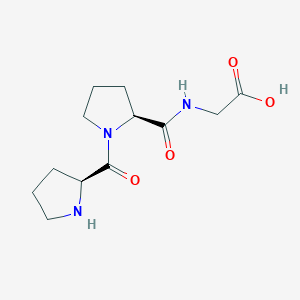
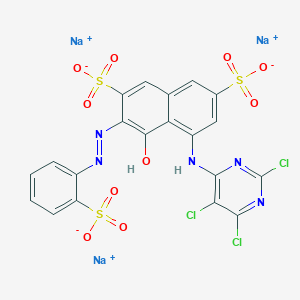


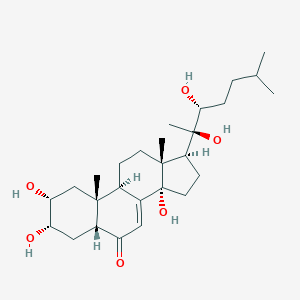




![(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B103033.png)
